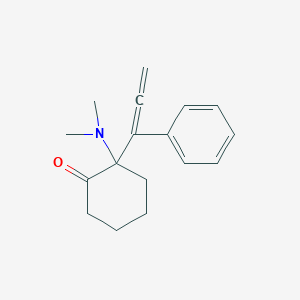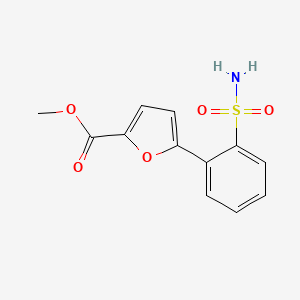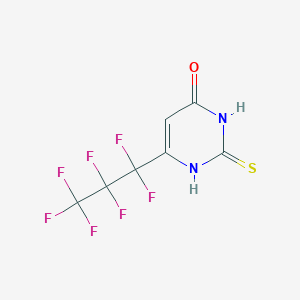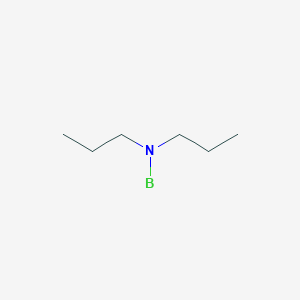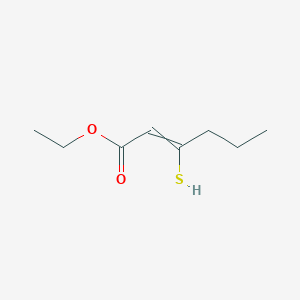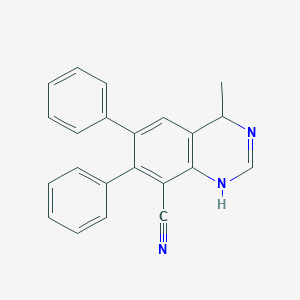
4-Methyl-6,7-diphenyl-1,4-dihydroquinazoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6,7-diphenyl-1,4-dihydroquinazoline-8-carbonitrile is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-diphenyl-1,4-dihydroquinazoline-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde derivatives under acidic conditions to form the quinazoline ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6,7-diphenyl-1,4-dihydroquinazoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It can be used in the development of new materials with unique properties, such as electroluminescent materials and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-6,7-diphenyl-1,4-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Aryl-4,4-diphenyl-3,4-dihydroquinazoline
- 1-Ethyl-2,4,4-triphenyl-1,4-dihydroquinazoline
- 2-Substituted-4,4-diphenyl-3,4-dihydroquinazoline
Uniqueness
4-Methyl-6,7-diphenyl-1,4-dihydroquinazoline-8-carbonitrile stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and diphenyl groups, along with the carbonitrile moiety, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
89638-34-6 |
|---|---|
Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methyl-6,7-diphenyl-1,4-dihydroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C22H17N3/c1-15-18-12-19(16-8-4-2-5-9-16)21(17-10-6-3-7-11-17)20(13-23)22(18)25-14-24-15/h2-12,14-15H,1H3,(H,24,25) |
InChI Key |
KRAANSPQXQFPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




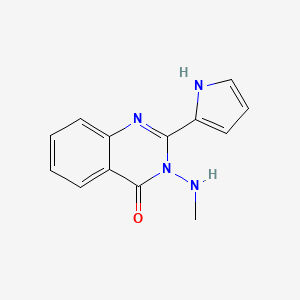

![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
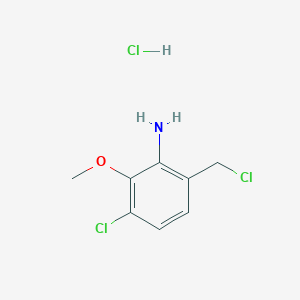
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)

